2,2,2-trifluoro-N-[[(2S)-piperidin-2-yl]methyl]acetamide
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Overview
Description
2,2,2-Trifluoro-N-[[(2S)-piperidin-2-yl]methyl]acetamide is an organic compound with a unique structure that includes a trifluoromethyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[[(2S)-piperidin-2-yl]methyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[[(2S)-piperidin-2-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2,2,2-Trifluoro-N-[[(2S)-piperidin-2-yl]methyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[[(2S)-piperidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The piperidine ring may contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-methylacetamide
- 2,2,2-Trifluoro-N-(trimethylsilyl)acetamide
- 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-[[(2S)-piperidin-2-yl]methyl]acetamide is unique due to the presence of both the trifluoromethyl group and the piperidine ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13F3N2O |
---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[[(2S)-piperidin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)13-5-6-3-1-2-4-12-6/h6,12H,1-5H2,(H,13,14)/t6-/m0/s1 |
InChI Key |
RIGXPROCAABUTK-LURJTMIESA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)CNC(=O)C(F)(F)F |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
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